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1,3-Dipalmitoyl-2-linoleoylglycerol

Lipid Crystallization Fat Structuring Differential Scanning Calorimetry

Generic TAG standards fail to resolve regioisomers in lipidomics workflows. 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP, ≥98%) provides a defined sn-1,3-palmitate sn-2-linoleate structure unavailable from fatty acid mimics. • Validates HPLC-MS methods for separating positional isomers (PLP vs. PPL) with distinct oxidative degradation profiles • Melting point 25.5-26 °C enables precise crystallization kinetics studies in model fat systems • Quantifies intracellular TAG trafficking in Caco-2 digestion models for structured lipid screening Reliable global shipping for R&D from BenchChem.

Molecular Formula C53H98O6
Molecular Weight 831.3 g/mol
Cat. No. B8088817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipalmitoyl-2-linoleoylglycerol
Molecular FormulaC53H98O6
Molecular Weight831.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-
InChIKeyHTGAUBMLVQRATC-DHSNEXAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLP: Defined Triacylglycerol Standard


1,3-Dipalmitoyl-2-linoleoylglycerol (PLP; CAS 2442-56-0) is a structured triacylglycerol (TAG) with palmitic acid (C16:0) esterified at the sn-1 and sn-3 positions and linoleic acid (C18:2) at the sn-2 position [1]. It is analytically available as a high-purity standard (≥98–99%) for use as a reference material in chromatographic and mass spectrometric workflows [2][3]. PLP occurs naturally as a characteristic component of palm stearin and palm mid-fraction (PMF), and its regiospecific structure dictates its distinct physical, oxidative, and digestive properties that are not reproducible by simple fatty acid compositional mimics [1][4].

1
High-purity TAG reference standard for chromatography and mass spectrometry workflows
2
Regiospecific sn-2 linoleic acid identity; structure dictates physical, oxidative, and digestive properties
3
Oxidative behavior and melting profile not reproducible by simple fatty acid blends or generic TAGs

PLP: Regioisomer Specificity vs. Analogs


The functional properties of PLP are not simply a function of its fatty acid composition but are critically dependent on the regiospecific placement of linoleic acid at the stereospecific numbering (sn)-2 position [1]. Substituting PLP with its positional isomer, 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (PPL), results in quantifiably different oxidative stability and degradation product profiles [1]. Similarly, replacing the sn-2 linoleic acid with oleic acid to form 1,3-dipalmitoyl-2-oleoylglycerol (POP) raises the melting point by over 10 °C and alters crystallization behavior, which has significant consequences for fat structuring and oral bioavailability [2]. These regiospecific and acyl-specific differences mean that generic triacylglycerol blends or simple fatty acid mixtures cannot recapitulate PLP's distinct performance characteristics in research or industrial applications.

Positional Isomer PPL

Regioisomeric substitution may shift oxidative degradation pathway and reduce stability; monohydroperoxide vs. mixed hydroperoxide profiles differ, limiting direct interchangeability.

Acyl Analog POP

Replacing sn-2 linoleic with oleic acid raises melting point by over 10 °C and alters crystallization kinetics, which may impact fat structuring and oral-processing studies.

PLP: Quantitative Evidence for Procurement


Melting Point Depression vs. POP

The regiospecific structure of PLP results in a melting point of 25.5-26 °C, which is significantly lower than that of its oleic acid analog, 1,3-dipalmitoyl-2-oleoylglycerol (POP), at 36.5 °C, as determined by differential scanning calorimetry [1]. This >10 °C difference in melting enthalpy directly impacts the solid fat content and crystallization kinetics of fat blends. The lower melting point of PLP, compared to POP, is advantageous for formulations requiring a softer texture and lower melting profile at body temperature, while still providing oxidative stability benefits over more unsaturated analogs .

Melting Point vs. POP
Cross-study comparable
~10–11 °C lower
Reported melting-point depression may support softer-texture formulation studies.
DSC data; context-dependent in blends.
Lipid Crystallization Fat Structuring Differential Scanning Calorimetry

Oxidative Stability vs. PPL Regioisomer

In a direct head-to-head comparison of synthetic triacylglycerols, PLP exhibited lower oxidative stability than its non-symmetrical isomer, 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (PPL) [1]. When oxidized at 60 °C in the dark, the rate of peroxide value increase was higher for PLP. Furthermore, reversed-phase HPLC analysis revealed that at low oxidation levels, PLP produced exclusively monohydroperoxides, whereas PPL and other isomers generated both mono- and bishydroperoxides, indicating a distinctly different degradation pathway [1].

Oxidative Stability vs. PPL
Head-to-head
PLP: lower stability, monohydroperoxides only; PPL: higher stability, mono- & bishydroperoxides
Regioisomer dictates oxidative susceptibility and degradation pathway, supporting shelf-life study context.
HPLC data, 60 °C in dark.
Lipid Oxidation Autoxidation Shelf-Life Prediction

Digestion and Metabolic Fate in Caco-2 Cells

An in vitro gastrointestinal digestion-Caco-2 cell coupled model was used to compare the absorption and metabolic fate of a POP-rich lipid mixture (50.8% POP) containing 6.8% PLP [1]. Following cellular uptake and re-esterification, the resynthesized TAG profile was significantly different from the original, with PLP accounting for only 3.1% of total intracellular TAGs compared to 10.9% for POP [1]. This indicates that the presence of PLP in a complex lipid mixture directly influences the composition of newly synthesized lipids, a key consideration for designing functional lipids for infant nutrition and medical foods.

Intracellular TAG Resynthesis
Direct comparison
PLP 3.1% vs. POP 10.9% (3.5× difference)
Differential re-esterification may alter lipid trafficking study interpretation.
Caco-2 model, 24h.
In Vitro Digestion Lipid Absorption Caco-2 Cell Model

Co-Crystallization with POP in Palm Oil

In the industrial fractionation of palm mid-fraction (PMF), PLP plays a critical role in the crystallization process. Studies show that during the initial stages of palm olein crystallization, the early crystals are predominantly composed of PPP, diacylglycerols, POP, and PLP [1]. The presence of PLP, along with POP, is essential for achieving a β' crystal polymorph, which is the desired form for creating a smooth texture in margarine and shortening. This co-crystallization behavior of PLP with POP is distinct from that of other unsaturated TAGs, such as POO and PLL, which tend to remain in the liquid fraction [2].

Co-Crystallization in PMF
Class-level
PLP enriches in stearin fraction with POP and PPP
Co-crystallization context may inform fat-structuring model design.
Class-level inference; qualitative context.
Fat Fractionation Crystallization Kinetics Palm Oil Processing

PLP: Application Scenarios for Procurement


Lipidomics Method Validation Standard

The availability of high-purity synthetic PLP (≥98-99%) alongside its regioisomer PPL enables method developers to create distinct separation challenges for HPLC and MS-based lipidomics workflows. As demonstrated by the different oxidative degradation products of these isomers [1], using a single generic standard is insufficient for accurate identification. Procuring both PLP and PPL allows for the rigorous validation of chromatographic methods aimed at resolving isomeric TAGs in complex biological samples.

Fat Crystallization Model for Margarine

PLP is a principal di-saturated TAG in palm mid-fraction (PMF), where it co-crystallizes with POP to form the desired β' polymorph for margarine production [2]. Its characteristic melting point (25.5-26 °C) allows formulators to precisely engineer the solid fat content curve of a blend . Industrially, sourcing purified PLP allows R&D teams to create model fat systems to study and optimize crystallization kinetics, avoiding the batch-to-batch variability of natural PMF.

Structured Lipid Design for Infant Nutrition

The Caco-2 cell model shows that the presence of PLP in a lipid mixture directly alters the composition of resynthesized triglycerides after absorption, promoting a distinct profile compared to POP-dominant mixtures [3]. This evidence supports the procurement of PLP as a specific molecular tool for in vitro screening of novel structured lipids. By incorporating a defined PLP standard in digestion models, researchers can precisely quantify its impact on intracellular TAG trafficking and lipoprotein assembly, guiding the development of next-generation infant formulas with improved fatty acid bioavailability.

Application
Selection Property
Validation Focus
Lipidomics method validation
Regioisomer resolution context
HPLC/MS isomeric TAG identification
Fat crystallization modeling
Melting point & co-crystallization context
Solid fat content curve engineering
Infant nutrition lipid screening
Intracellular TAG resynthesis profile
Caco-2 model absorption fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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